molecular formula C15H21NO2 B130984 (S)-N-[2-(2,3-Dihydro-6-methoxy-1H-inden-1-YL)ethyl]propanamide CAS No. 178678-16-5

(S)-N-[2-(2,3-Dihydro-6-methoxy-1H-inden-1-YL)ethyl]propanamide

Cat. No.: B130984
CAS No.: 178678-16-5
M. Wt: 247.33 g/mol
InChI Key: BURWKXUNJOXCGV-LBPRGKRZSA-N
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Description

(S)-N-[2-(2,3-Dihydro-6-methoxy-1H-inden-1-YL)ethyl]propanamide, also known as this compound, is a useful research compound. Its molecular formula is C15H21NO2 and its molecular weight is 247.33 g/mol. The purity is usually 95%.
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Scientific Research Applications

Antibacterial and Antifungal Agents

Synthesis and Antibacterial/Antifungal Activities : Novel derivatives of 2-(6-methoxy-2-naphthyl)propionamide have been synthesized and evaluated for their antibacterial and antifungal activities. These compounds demonstrated significant antimicrobial activities, comparable to standard agents like Ampicilline and Flucanazole. This indicates their potential as new antibacterial and antifungal agents (Helal et al., 2013).

Synthesis and Characterization

Preparation and Analysis : The compound N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide was prepared and analyzed using various spectral methods. This research provides a basis for understanding the chemical properties and potential applications of similar compounds (Manolov et al., 2021).

Anticancer and Analgesic Agents

Non-ulcerogenic Anti-inflammatory and Analgesic Agents : Research into (S)-2-(6-methoxynaphthalen-2-yl)-N-substituted ethyl propanamides, derivatives of naproxen, showed promising anti-inflammatory and analgesic properties without inducing gastric lesions. These findings suggest potential for developing new non-ulcerogenic drugs for pain and inflammation management (Berk et al., 2009).

Antioxidant and Anticancer Activity

Novel Derivatives with Antioxidant and Anticancer Activity : A series of new 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives were synthesized, showcasing significant antioxidant and anticancer activities. Some derivatives exhibited higher antioxidant activity than ascorbic acid and showed cytotoxic effects against specific cancer cell lines, highlighting their therapeutic potential (Tumosienė et al., 2020).

Melatonergic Pharmacology

Chronobiotic Activity of Fluoren-9-ylethyl Amides : The synthesis and evaluation of fluoren-9-yl ethyl amides for their binding to human melatonin receptors revealed that certain derivatives exhibit full agonism at MT(1) and MT(2) receptors. These compounds demonstrate potential chronobiotic properties, which could be useful in treating sleep disorders and regulating circadian rhythms (Epperson et al., 2004).

Mechanism of Action

Target of Action

The primary targets of (S)-N-[2-(2,3-Dihydro-6-methoxy-1H-inden-1-YL)ethyl]propanamide are currently unknown. This compound is structurally similar to other indene derivatives , which have been found to interact with various biological targets.

Mode of Action

It is likely that the compound interacts with its targets in a manner similar to other indene derivatives

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown. Given the structural similarity to other indene derivatives

Properties

IUPAC Name

N-[2-[(1S)-6-methoxy-2,3-dihydro-1H-inden-1-yl]ethyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c1-3-15(17)16-9-8-12-5-4-11-6-7-13(18-2)10-14(11)12/h6-7,10,12H,3-5,8-9H2,1-2H3,(H,16,17)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BURWKXUNJOXCGV-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NCCC1CCC2=C1C=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)NCC[C@@H]1CCC2=C1C=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.